
Angiogenin Fragment (108-123)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiogenin Fragment (108-123) is a synthetic peptide corresponding to residues 108–123 of human angiogenin (ANG), a 14.4 kDa ribonuclease (RNase) family member. This C-terminal fragment retains functional properties that modulate ANG’s enzymatic and biological activities. Key characteristics include:
- Structure: Sequence ENGLPVHLDQSIFRRP, molecular weight 1878.1 g/mol, and a hydrophobic core stabilizing its conformation .
- Mechanism: Inhibits ANG’s ribonucleolytic activity by targeting its catalytic site (apparent Ki = 278 μM) and blocks ANG-mediated neovascularization in assays like the chick chorioallantoic membrane (CAM) .
- Applications: Used in studying ANG’s roles in angiogenesis, cancer, and neurodegenerative diseases. It also serves as a tool to dissect ANG’s stress-responsive tRNA cleavage and ribosomal RNA (rRNA) transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiogenin Fragment (108-123) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).
Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).
Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
Chemical Reactions Analysis
Types of Reactions: Angiogenin Fragment (108-123) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Fmoc-protected amino acid derivatives during SPPS.
Major Products:
Oxidized peptide: Methionine sulfoxide-containing peptide.
Reduced peptide: Peptide with free thiol groups.
Substituted peptide: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Biochemical Properties
Angiogenin Fragment (108-123) consists of 16 amino acids and is notable for its ability to inhibit the enzymatic and biological activities of the parent protein, angiogenin. The molecular formula is C83H132N26O24 with a molecular weight of 1878.1 g/mol. The sequence of the fragment is ENGLPVHLDQSIFRRP .
Biological Activities
- Inhibition of tRNA Degradation : Angiogenin Fragment (108-123) has been shown to inhibit the initial rate of tRNA degradation catalyzed by angiogenin in a concentration-dependent manner, with an apparent Ki value of 278 μM. This suggests that the fragment can effectively block angiogenin's ribonucleolytic activity, which is crucial for its function in cellular processes .
- Inhibition of Neovascularization : In experimental models, such as the chick chorioallantoic membrane assay, Angiogenin Fragment (108-123) significantly decreases neovascularization induced by angiogenin. This property highlights its potential as a therapeutic agent in conditions characterized by excessive angiogenesis .
- Impact on Smooth Muscle Cells : Research indicates that angiogenin can inhibit smooth muscle cell proliferation through specific receptor interactions. The binding sites for angiogenin have been identified on smooth muscle cells, which may be modulated by Angiogenin Fragment (108-123) .
Cancer Research
Angiogenin and its fragments are increasingly studied in cancer biology due to their roles in tumor angiogenesis. Elevated levels of angiogenin have been correlated with poor prognosis in various cancers, including colorectal and pancreatic cancers. Angiogenin Fragment (108-123) could serve as a potential therapeutic target to mitigate tumor growth by inhibiting angiogenesis .
Neuroprotection Studies
Emerging evidence suggests that Angiogenin Fragment (108-123) may play a role in neuroprotection and neurovascularization processes. Its ability to modulate endothelial cell behavior may have implications for treating neurodegenerative diseases where vascular integrity is compromised .
Case Studies and Experimental Findings
Mechanism of Action
Angiogenin Fragment (108-123) exerts its effects by inhibiting the enzymatic activity of angiogenin. It binds to angiogenin and prevents it from degrading tRNA, a process essential for angiogenin’s biological activity . This inhibition leads to a decrease in neovascularization, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.
Comparison with Similar Compounds
Full-Length Angiogenin (ANG)
- Structural Differences : ANG Fragment (108-123) lacks the N-terminal nuclear localization signal (residues 1–21) and the catalytic triad (His-13, Lys-40, His-114) but retains residues critical for substrate binding .
- Functional Contrast :
- Enzymatic Activity: Full-length ANG cleaves tRNA under stress, promoting tRNA-derived fragments (tiRNAs) that inhibit translation. The fragment inhibits this activity .
- Biological Roles: While ANG promotes cell survival in cancers via p53 inhibition and enhances DENV replication , the fragment antagonizes these effects by blocking ANG-receptor interactions .
- Therapeutic Potential: ANG is a pro-tumorigenic factor, whereas the fragment shows promise as an anti-angiogenic and anti-inflammatory agent .
Angie1 (Modified ANG Fragment)
- Origin : Derived from ANG via in silico optimization for antimicrobial activity against Mycobacterium tuberculosis (Mtb) .
- Comparison :
- Activity: Angie1 retains ANG’s extracellular Mtb inhibition (78% at 100 μM) but lacks cytotoxicity in human macrophages up to 108 μM .
- Structural Modifications: Smaller than ANG Fragment (108-123), with optimized stability and delivery via liposomes .
- Applications: Focused on infectious diseases, contrasting with the ANG fragment’s use in cancer and vascular biology .
Ribonuclease A (RNase A)
- Structural Homology : 35% sequence identity with ANG. Hybrid studies show ANG Fragment (108-123) can reconstitute RNase A activity when complexed with RNase fragments (e.g., RNase(1-118)) .
- Functional Differences :
Recombinant Kringle 1-3 (rPK1-3)
- Function : Inhibits angiogenesis induced by ANG, VEGF, or bFGF in corneal models .
- Comparison: Mechanism: rPK1-3 blocks growth factor-receptor interactions, whereas ANG Fragment (108-123) directly inhibits ANG’s enzymatic activity .
Data Tables
Research Findings and Implications
Biological Activity
Angiogenin, a member of the ribonuclease superfamily, plays a crucial role in angiogenesis—the formation of new blood vessels. The fragment Angiogenin (108-123) specifically inhibits the biological and enzymatic activities of the full-length angiogenin protein. This article delves into the biological activity of Angiogenin Fragment (108-123), highlighting its mechanisms, research findings, and potential applications.
Overview of Angiogenin
Angiogenin is a secreted ribonuclease that is widely expressed in vertebrates and is known for its role in stimulating angiogenesis. It interacts with endothelial cells and induces various cellular responses that initiate the process of new blood vessel formation. The structure of angiogenin includes several functional domains essential for its biological activity, including receptor binding motifs and catalytic sites for enzymatic action .
Angiogenin Fragment (108-123) exerts its effects primarily by inhibiting the enzymatic activity of angiogenin. This inhibition occurs through direct binding to angiogenin, preventing it from degrading transfer RNA (tRNA) and thereby reducing its angiogenic activity. The fragment has been shown to have an apparent inhibition constant (Ki) value of 278 μM, indicating its potency in inhibiting angiogenin's enzymatic functions .
Inhibition of Neovascularization
One significant finding regarding Angiogenin Fragment (108-123) is its ability to decrease neovascularization. In chick chorioallantoic membrane assays, this fragment has been shown to significantly inhibit blood vessel formation induced by angiogenin, demonstrating its potential as an anti-angiogenic agent .
Effects on Cell Proliferation
Studies indicate that angiogenin can inhibit smooth muscle cell (SMC) proliferation. When human recombinant angiogenin was introduced to SMC cultures, a marked reduction in cell proliferation was observed. This effect was further enhanced when Angiogenin Fragment (108-123) was present, suggesting that this fragment could be utilized to modulate SMC growth in vascular diseases .
Case Studies
- Cancer Research : In colorectal and pancreatic cancer studies, elevated levels of angiogenin have been linked to increased tumor microvessel density and poor patient survival rates. The use of Angiogenin Fragment (108-123) in these contexts may provide insights into therapeutic strategies aimed at inhibiting tumor growth through anti-angiogenic mechanisms .
- Neurodegenerative Diseases : Angiogenin has also been implicated in neuroprotective activities. Research suggests that Angiogenin Fragment (108-123) may play a role in protecting motoneurons during neurodegeneration, potentially offering new avenues for treatment strategies in diseases like amyotrophic lateral sclerosis (ALS) .
Comparative Data Table
Property | Angiogenin | Angiogenin Fragment (108-123) |
---|---|---|
Molecular Weight | ~14 kDa | ~2 kDa |
Inhibition Constant (Ki) | N/A | 278 μM |
Biological Activity | Promotes angiogenesis | Inhibits angiogenesis |
Cell Type Affected | Endothelial cells | Smooth muscle cells |
Clinical Implications | Tumor progression | Potential anti-cancer therapy |
Q & A
Basic Research Questions
Q. What are the primary biological roles of Angiogenin Fragment (108-123), and how are these studied experimentally?
Angiogenin Fragment (108-123) is critical for ribonuclease (RNase) activity and ribosomal RNA cleavage. Experimental studies often employ peptide interchange assays to assess its function. For example, synthetic Ang(108-123) forms noncovalent complexes with RNase fragments (e.g., RNase(1-118)), regenerating enzymatic activity toward substrates like cytidine cyclic 2',3'-phosphate. Activity levels vary: hybrid complexes exhibit 1–2 orders of magnitude lower activity than native RNase A, but substitutions (e.g., Phe for Leu-115) can enhance activity up to 100-fold . Additionally, mitochondrial studies show this fragment contributes to tRNA-derived fragment generation, linking it to oxidative stress responses and neurodegenerative disease pathways .
Q. What experimental models are suitable for evaluating Angiogenin Fragment (108-123)’s interaction with ribosomes?
Ribosome-binding assays using rabbit reticulocyte lysate (RRL) are standard. These quantify tRNA cleavage efficiency and ribosome association. For instance, wild-type (WT) Angiogenin Fragment (108-123) co-pellets with ribosomes, while mutants (e.g., K54E) show impaired binding. Activity is further modulated by eEF1A ternary complexes, with GTP/GDPCP influencing tRNA fragmentation rates .
Advanced Research Questions
Q. How do structural modifications (e.g., amino acid substitutions) in Angiogenin Fragment (108-123) impact its enzymatic activity and substrate specificity?
Substitutions at key residues (e.g., His-13, His-114) abolish activity, confirming their role in catalytic function. In contrast, Leu-115 → Phe enhances activity toward dinucleoside phosphates by improving substrate binding. Such modifications are tested via kinetic assays measuring cleavage rates of ribosomal RNA or synthetic substrates (e.g., cytidylyl(3'→5')adenosine). Data show mutant hybrids achieve 15–45% activity of native RNase A, highlighting structure-activity relationships .
Q. What contradictions exist in reported enzymatic activities of Angiogenin Fragment (108-123) across hybrid complexes, and how can these be resolved?
Discrepancies arise from peptide binding affinity (Kd) and assay conditions. For example:
Q. Methodological Guidance
Q. What are best practices for designing experiments to study Angiogenin Fragment (108-123)’s role in tRNA processing?
- Mitochondrial stress assays : Treat cells with oxidative stressors (e.g., H₂O₂), then quantify tRNA fragments via Northern blot or qPCR .
- Ribosome interaction studies : Use sucrose density centrifugation to isolate ribosome-angiogenin complexes, followed by Western blotting for validation .
- Activity normalization : Include internal controls (e.g., RNase inhibitor-treated samples) to distinguish angiogenin-specific cleavage from background degradation.
Q. What key parameters should be prioritized when interpreting data from angiogenin hybrid complex studies?
- Catalytic efficiency (kcat/Km) : Compare mutant vs. wild-type fragments using Lineweaver-Burk plots.
- Substrate specificity : Test diverse substrates (cyclic nucleotides, RNA polymers) to identify preferential cleavage sites.
- Structural validation : Pair activity data with circular dichroism (CD) or NMR to confirm peptide folding integrity .
Q. Data Interpretation and Reporting
Q. How should researchers address variability in angiogenin-induced tRNA fragment ratios across experimental replicates?
Variability often stems from differences in cell type or stress induction protocols . Statistical normalization (e.g., z-score transformation) and meta-analysis of independent datasets (≥3 replicates) are recommended. Studies report mean tRNA fragment/full-length tRNA ratios of 0.8 ± 0.2 under hypoxia, with outliers excluded via Grubbs’ test .
Q. What ethical and reproducibility considerations apply when publishing angiogenin fragment research?
- Data transparency : Fully disclose peptide synthesis methods (e.g., solid-phase vs. recombinant) and purity thresholds (e.g., ≥95% by HPLC).
- Ethical compliance : For in vivo studies, adhere to protocols for participant consent and Institutional Review Board (IRB) approval, as outlined in research ethics guidelines .
- Reproducibility : Provide detailed supplemental materials, including raw gel images, activity curves, and statistical code .
Properties
Molecular Formula |
C83H132N26O24 |
---|---|
Molecular Weight |
1878.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.